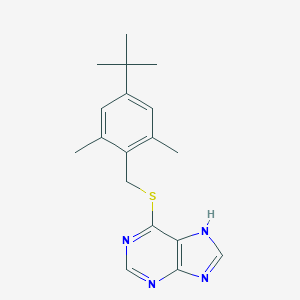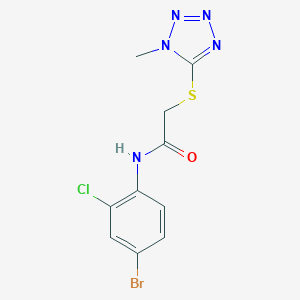![molecular formula C30H24BrN3O2S2 B282845 2-bromo-N-[2-({1-[(diphenylmethyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B282845.png)
2-bromo-N-[2-({1-[(diphenylmethyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[2-({1-[(diphenylmethyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[2-({1-[(diphenylmethyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-[2-({1-[(diphenylmethyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has cytotoxic effects on cancer cells. It has also been shown to induce apoptosis, which is a process by which cells undergo programmed cell death. In addition, this compound has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-N-[2-({1-[(diphenylmethyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide in lab experiments is that it has been shown to have cytotoxic effects on cancer cells. This makes it a potentially useful compound for the development of new anti-cancer drugs. However, one limitation of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully understand how this compound works and to identify any potential side effects.
Zukünftige Richtungen
There are several future directions for the research of 2-bromo-N-[2-({1-[(diphenylmethyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide. One direction is to further investigate its mechanism of action. Specifically, researchers could explore how this compound interacts with HDACs and other enzymes involved in the growth and proliferation of cancer cells. Another direction is to explore the potential use of this compound in combination with other anti-cancer drugs. Finally, researchers could investigate the potential use of this compound in the treatment of other diseases beyond cancer.
Synthesemethoden
The synthesis of 2-bromo-N-[2-({1-[(diphenylmethyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves several steps. One of the key steps is the reaction between 2-mercaptobenzothiazole and 2-(bromomethyl)-1,3-benzothiazole. This reaction produces 2-(benzothiazol-6-ylthio)-1-(2-bromobenzyl)ethanone. This intermediate is then reacted with N-(diphenylmethyl)-glycine methyl ester to produce the final compound.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[2-({1-[(diphenylmethyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has been studied for its potential use in the development of new drugs. Specifically, it has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis.
Eigenschaften
Molekularformel |
C30H24BrN3O2S2 |
|---|---|
Molekulargewicht |
602.6 g/mol |
IUPAC-Name |
N-[2-[1-(benzhydrylamino)-1-oxopropan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]-2-bromobenzamide |
InChI |
InChI=1S/C30H24BrN3O2S2/c1-19(28(35)34-27(20-10-4-2-5-11-20)21-12-6-3-7-13-21)37-30-33-25-17-16-22(18-26(25)38-30)32-29(36)23-14-8-9-15-24(23)31/h2-19,27H,1H3,(H,32,36)(H,34,35) |
InChI-Schlüssel |
JPNTZTIYGVZXPR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)SC3=NC4=C(S3)C=C(C=C4)NC(=O)C5=CC=CC=C5Br |
Kanonische SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)SC3=NC4=C(S3)C=C(C=C4)NC(=O)C5=CC=CC=C5Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B282762.png)

![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B282765.png)
![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B282769.png)
![N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B282772.png)


![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282778.png)

![N-(4-bromophenyl)-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzamide](/img/structure/B282781.png)
![2-chloro-N-(5-{[4-(phenylcarbamoyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B282782.png)
![N-(4-methylphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282786.png)
![N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B282787.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-acetylphenyl)acetamide](/img/structure/B282788.png)